1-(4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone
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Overview
Description
1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperazine and subsequently with 4-bromoacetophenone under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to other therapeutic agents, it is investigated for potential use in drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against certain pathogens .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
- 2-(1-Phenyl-1H-pyrazol-4-yl)-1-(2,3,4-trihydroxyphenyl)ethanone
Compared to these compounds, 1-(4-{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is unique due to its sulfonyl-piperazine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26N4O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[4-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpiperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C23H26N4O3S/c1-17-23(18(2)27(24-17)22-7-5-4-6-8-22)31(29,30)26-15-13-25(14-16-26)21-11-9-20(10-12-21)19(3)28/h4-12H,13-16H2,1-3H3 |
InChI Key |
XAHRRXUEDJZCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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